N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

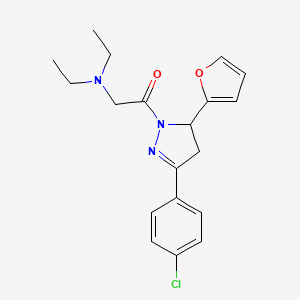

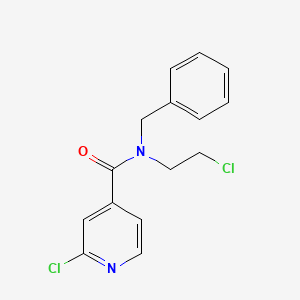

“N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide” is a chemical compound with the molecular formula C15H25N3O2S and a molecular weight of 311.44. It has been mentioned in the context of various research studies, including those investigating its anti-inflammatory activities .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities . Another series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

A study focused on the synthesis of hybrid compounds combining elements from well-known antiepileptic drugs, including ethosuximide, levetiracetam, and lacosamide, resulted in the creation of new molecules with significant anticonvulsant properties. Among these, certain compounds demonstrated broad-spectrum activity across various preclinical seizure models, highlighting their potential as innovative antiepileptic agents. These findings suggest a promising avenue for the development of more effective treatments for epilepsy, leveraging the unique structural features of these hybrid molecules (Kamiński et al., 2015).

Catalytic Applications

Research into silica-bonded N-propylpiperazine sodium n-propionate has unveiled its efficacy as a solid base catalyst for the synthesis of various 4H-pyran derivatives. This catalyst has been successfully employed in condensation reactions to create a series of compounds, showcasing its versatility and recyclability in heterogeneous catalysis. This development not only contributes to the advancement of organic synthesis methods but also emphasizes the potential of silica-bonded catalysts in facilitating efficient and environmentally friendly chemical processes (Niknam et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds have been reported to interact with various enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activities against certain enzymes . These compounds may bind to the active site of these enzymes, preventing their normal function.

Biochemical Pathways

Related compounds have been reported to exhibit anti-inflammatory activities , suggesting that they may influence inflammatory pathways.

Result of Action

Related compounds have demonstrated significant antibacterial and antifungal activities , suggesting that they may exert similar effects.

Eigenschaften

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2S/c1-2-21(19,20)16-9-6-10-17-11-13-18(14-12-17)15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJFIXFMKSNMEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-amino-1-(2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B2851739.png)

![Methyl 3-[6-(butylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2851740.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide](/img/structure/B2851742.png)

![3,4-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2851745.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-1,2-diphenyl-2-[1,1'-binaphthalene-2,2'-diylbis(methylene)amino]ethyl]thiourea](/img/structure/B2851747.png)

![1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2851751.png)

![4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2851753.png)